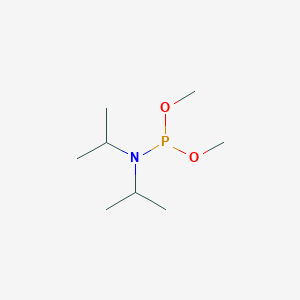

Dimethyl N,N-diisopropylphosphoramidite

Descripción general

Descripción

Synthesis Analysis

Dimethyl N,N-diisopropylphosphoramidite is synthesized through the reaction of diisopropylamine with chlorophosphates, leading to the formation of phosphoramidite compounds. These compounds are highly reactive and suitable for oligonucleotide synthesis on solid supports, such as controlled pore glass, making them ideal for automated DNA synthesis due to their stability in solution (Sinha et al., 1984).

Molecular Structure Analysis

The molecular structure of dimethyl N,N-diisopropylphosphoramidite allows for rapid synthesis of homopolymers and copolymers through phosphoramidite coupling steps. This versatility is evidenced in the synthesis of sequence-defined non-natural polyphosphates using iterative phosphoramidite protocols, showcasing the compound's ability to create long encoded sequences with controlled comonomer sequences (Al Ouahabi et al., 2015).

Chemical Reactions and Properties

Dimethyl N,N-diisopropylphosphoramidite undergoes chemical reactions with various nucleophiles in the presence of Et3N, leading to the synthesis of phosphates and thiophosphates. These reactions are influenced by the nature of the nucleophile and the pKa of the aminoalcohol, demonstrating the compound's reactivity and the conditions under which it can be manipulated for desired outcomes (Kochetkov et al., 1998).

Physical Properties Analysis

The physical properties of dimethyl N,N-diisopropylphosphoramidite, such as solubility and stability, make it particularly suited for oligonucleotide synthesis. Its stability in solution supports its use in automated DNA synthesis, where it contributes to the simplification of the deprotection and isolation of the final product, enhancing the efficiency of the synthesis process (Sinha et al., 1984).

Chemical Properties Analysis

The chemical properties of dimethyl N,N-diisopropylphosphoramidite, such as its reactivity with nucleophiles and its role in the formation of phosphodiester bonds, underpin its significance in the field of synthetic chemistry. Its ability to facilitate the synthesis of oligonucleotides through phosphoramidite chemistry has made it a cornerstone in the development of genetic engineering and molecular biology tools (Al Ouahabi et al., 2015).

Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis:

- It's used in the efficient synthesis of oligodeoxyribonucleotides, crucial for DNA synthesizers (Miura, Inoue, Ohtsuka, & Sawadaishi, 1987).

- Beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidites, related to Dimethyl N,N-diisopropylphosphoramidite, simplify DNA fragment synthesis on controlled pore glass for automated DNA-synthesis and easy deprotection and isolation (Sinha, Biernat, McManus, & Köster, 1984).

Cyclic Phosphoramidate Synthesis:

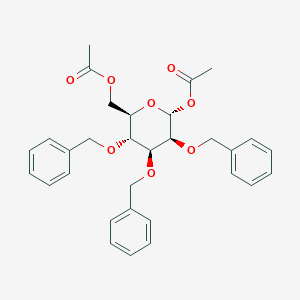

- Azido alcohols and dibenzyl N,N-diisopropylphosphoramidites can be utilized to produce 6- and 7-membered cyclic phosphoramidates, offering new synthetic methods for biologically important molecules (Wu, Bishop, Guo, & Guo, 2019).

Chemical Synthesis of Modified Nucleotides:

- 2'-O-methyloligoribonucleotides and their tetrabiotinylated derivatives, synthesized using related phosphoramidite chemistry, are highly efficient and resistant to degradation by RNA or DNA specific nucleases. This makes them useful for biochemical purification and electron microscopy of RNA-protein complexes (Sproat, Lamond, Beijer, Neuner, & Ryder, 1989).

Sequence-Encoded Polymers:

- Phosphoramidite chemistry is instrumental in the rapid synthesis of sequence-encoded polymers, which could be crucial in designing information-containing macromolecules (Al Ouahabi, Charles, & Lutz, 2015).

Mecanismo De Acción

Target of Action

Dimethyl N,N-diisopropylphosphoramidite primarily targets the process of oligonucleotide synthesis . It is used as a reagent in the synthesis of phosphoramidite derivatives , which are key building blocks in the formation of oligonucleotides .

Mode of Action

The compound interacts with its targets by participating in the formation of phosphoramidite internucleotide links . This is achieved through standard solid phase phosphoramidite techniques . The compound can be used as a monomer or a dimer building block , facilitating the incorporation of phosphoramidate linkages in the oligonucleotide structure .

Biochemical Pathways

The biochemical pathway affected by Dimethyl N,N-diisopropylphosphoramidite is the synthesis of oligonucleotides . The compound’s role in the formation of phosphoramidite internucleotide links influences the structure and properties of the resulting oligonucleotides .

Result of Action

The result of Dimethyl N,N-diisopropylphosphoramidite’s action is the successful synthesis of oligonucleotides with specific phosphoramidate internucleotide links . These oligonucleotides can then be used in various applications, including genetic research, drug development, and diagnostic testing .

Action Environment

The action of Dimethyl N,N-diisopropylphosphoramidite is influenced by the conditions of the laboratory environment. For instance, the compound should be stored at temperatures between -15°C to -25°C .

Propiedades

IUPAC Name |

N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUMNSXPAYCKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl N,N-diisopropylphosphoramidite | |

CAS RN |

122194-07-4 | |

| Record name | Dimethyl N,N-diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Dimethyl N,N-diisopropylphosphoramidite in tetrazole-catalyzed reactions?

A1: Dimethyl N,N-diisopropylphosphoramidite (1a) serves as a useful model compound to understand the stoichiometry of tetrazole-catalyzed phosphoramidite alcoholysis reactions. [] Researchers used 1a in reactions with tetrazole in acetonitrile (MeCN) to elucidate the reaction mechanism. This helped to confirm that one mole of diisopropyl N,N-diisopropylphosphoramidite reacts with one mole of tetrazole to produce one mole of diisopropyl tetrazolylphosphite and one mole of diisopropylamine. [] This understanding is crucial for optimizing synthetic protocols using phosphoramidites.

Q2: Can you explain the significance of the reaction between azido alcohols and dimethyl N,N-diisopropylphosphoramidite?

A2: This reaction offers a new route to synthesize cyclic phosphoramidates, valuable compounds in various fields. [] The research explored how different azido alcohols (β-, γ-, and δ-) interacted with dimethyl N,N-diisopropylphosphoramidite. [] Interestingly, γ- and δ-azido alcohols yielded 6- and 7-membered cyclic phosphoramidates, respectively, highlighting a novel synthetic pathway for these biologically relevant structures. [] Further research into this reaction could unlock new possibilities in medicinal chemistry and beyond.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)